(R)(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one
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Overview
Description
®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework is an oxygen-containing heterocycle that serves as a major building block in a variety of medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-4-one derivatives, including ®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one, typically involves several key steps. One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for chroman-4-one derivatives often involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: ®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions of chroman-4-one derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the chroman-4-one framework .
Scientific Research Applications
®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing new compounds with potential biological activities. In biology and medicine, chroman-4-one derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties . These compounds also have applications in the pharmaceutical industry as potential drug candidates .
Mechanism of Action
The mechanism of action of ®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, some chroman-4-one derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one include other chroman-4-one derivatives like flavanones, isoflavones, and spirochromanones . These compounds share the chroman-4-one framework but differ in their specific substituents and biological activities.
Uniqueness: What sets ®(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one apart is its unique combination of fluorine atoms at specific positions on the chroman-4-one framework. This structural feature can enhance its biological activity and selectivity compared to other chroman-4-one derivatives .
Properties
Molecular Formula |
C15H10F2O2 |
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Molecular Weight |
260.23 g/mol |
IUPAC Name |
(2R)-7-fluoro-2-(4-fluorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10F2O2/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14H,8H2/t14-/m1/s1 |
InChI Key |
YKJLGNVYFBPKJK-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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